molecular formula C14H13ClFNO2S2 B4067571 1-[(5-chloro-2-thienyl)sulfonyl]-7-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline

1-[(5-chloro-2-thienyl)sulfonyl]-7-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline

Cat. No. B4067571
M. Wt: 345.8 g/mol
InChI Key: QFOUOWKUVBUCIE-UHFFFAOYSA-N
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Description

1-[(5-chloro-2-thienyl)sulfonyl]-7-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as GSK369796 and is classified as a tetrahydroquinoline derivative.

Scientific Research Applications

Antibacterial Properties

Studies on related quinoline derivatives, such as 1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxo-1,4-dihydroquinolin-3-carboxylic acid (1589 R.B.), have demonstrated broad antibacterial activity, suggesting that compounds within this chemical family could be explored for antimicrobial applications. The toxicological and pharmacokinetic profiles of these compounds hint at their potential use in treating systemic infections (Goueffon, Montay, Roquet, & Pesson, 1981).

Structural Analysis

Research on 4-fluoroisoquinoline-5-sulfonyl chloride and its derivatives provides insights into the molecular conformations and interactions that are critical for the biological activity of quinoline sulfonamides. These studies emphasize the importance of structural elements such as the sulfonyl group and its positioning relative to other functional groups in influencing the compound's properties and potential applications in medicinal chemistry (Ohba, Gomi, Ohgiya, & Shibuya, 2012).

Enzyme Inhibition

The inhibition of phenylethanolamine N-methyltransferase (PNMT) by 3-fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines highlights the potential of sulfonyl-containing quinolines in the development of selective enzyme inhibitors. These findings could guide the exploration of 1-[(5-chloro-2-thienyl)sulfonyl]-7-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline and related compounds for therapeutic applications targeting specific enzymatic pathways (Grunewald, Seim, Regier, Martin, Gee, Drinkwater, & Criscione, 2006).

Synthesis and Catalysis

The development of novel catalysts, such as N-sulfonated Brönsted acidic catalysts for the synthesis of polyhydroquinoline derivatives, underscores the versatility of sulfonyl-functionalized compounds in catalyzing chemical reactions. This area of research could offer pathways for the utilization of the compound in synthetic organic chemistry and the production of other valuable chemical entities (Goli-Jolodar, Shirini, & Seddighi, 2016).

Metal Ion Extraction

The potential use of sulfonamidoquinoline derivatives in the extraction of divalent metal cations using ionic liquids suggests applications in analytical chemistry and environmental remediation. This research indicates that sulfonyl and quinoline moieties can interact with metal ions, offering a foundation for developing new extraction reagents or sensors based on similar compounds (Ajioka, Oshima, & Hirayama, 2008).

properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-7-fluoro-2-methyl-3,4-dihydro-2H-quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFNO2S2/c1-9-2-3-10-4-5-11(16)8-12(10)17(9)21(18,19)14-7-6-13(15)20-14/h4-9H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFOUOWKUVBUCIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(N1S(=O)(=O)C3=CC=C(S3)Cl)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(5-chloro-2-thienyl)sulfonyl]-7-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
1-[(5-chloro-2-thienyl)sulfonyl]-7-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 3
1-[(5-chloro-2-thienyl)sulfonyl]-7-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 4
1-[(5-chloro-2-thienyl)sulfonyl]-7-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 5
1-[(5-chloro-2-thienyl)sulfonyl]-7-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 6
1-[(5-chloro-2-thienyl)sulfonyl]-7-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline

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